molecular formula C7H14N2S B1337833 (4-Isothiocyanatobutyl)dimethylamine CAS No. 507231-28-9

(4-Isothiocyanatobutyl)dimethylamine

Cat. No.: B1337833
CAS No.: 507231-28-9
M. Wt: 158.27 g/mol
InChI Key: TWOLPRDFESLZPP-UHFFFAOYSA-N
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Description

(4-Isothiocyanatobutyl)dimethylamine is an organic compound that belongs to the class of isothiocyanates. These compounds are known for their diverse biological activities, including antimicrobial and anticancer properties. The structure of this compound consists of a butyl chain with an isothiocyanate group attached to the fourth carbon and a dimethylamine group attached to the first carbon.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Isothiocyanatobutyl)dimethylamine typically involves the reaction of 4-chlorobutylamine with potassium thiocyanate in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atom is replaced by the isothiocyanate group. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

(4-Isothiocyanatobutyl)dimethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(4-Isothiocyanatobutyl)dimethylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Isothiocyanatobutyl)dimethylamine involves the interaction with cellular proteins and enzymes. The isothiocyanate group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction disrupts cellular processes and can induce apoptosis in cancer cells. The compound also affects signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Isothiocyanatobutyl)dimethylamine is unique due to its dual functional groups, which provide versatility in chemical reactions and biological activities. The presence of both the isothiocyanate and dimethylamine groups allows for a broader range of interactions with biological targets, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

4-isothiocyanato-N,N-dimethylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2S/c1-9(2)6-4-3-5-8-7-10/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWOLPRDFESLZPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCCN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30448395
Record name 4-Isothiocyanato-N,N-dimethylbutan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30448395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

507231-28-9
Record name 4-Isothiocyanato-N,N-dimethylbutan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30448395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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